molecular formula C10H20O4Zn+2 B11816008 zinc;2,2-dimethylpropanoic acid

zinc;2,2-dimethylpropanoic acid

Cat. No.: B11816008
M. Wt: 269.6 g/mol
InChI Key: HQBBDVUXOOMFQN-UHFFFAOYSA-N
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Description

Zinc 2,2-dimethylpropanoate, also known as zinc pivalate (CAS: 15827-10-8), is the zinc salt of 2,2-dimethylpropanoic acid (pivalic acid). Pivalic acid (CAS: 75-98-9) is a branched-chain carboxylic acid with the formula $ \text{(CH}3\text{)}3\text{CCOOH} $, characterized by its sterically bulky tert-butyl group. Zinc pivalate is industrially significant, primarily used in fuel additives and metalworking fluids due to its thermal stability and lubricating properties . Its synthesis typically involves the reaction of pivalic acid with zinc oxide or hydroxide .

Properties

Molecular Formula

C10H20O4Zn+2

Molecular Weight

269.6 g/mol

IUPAC Name

zinc;2,2-dimethylpropanoic acid

InChI

InChI=1S/2C5H10O2.Zn/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2

InChI Key

HQBBDVUXOOMFQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Zn+2]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Zinc oxide reacts with two equivalents of pivalic acid to form zinc pivalate and water:
ZnO+2HOPivZn(OPiv)2+H2O\text{ZnO} + 2\text{HOPiv} \rightarrow \text{Zn(OPiv)}_2 + \text{H}_2\text{O}
The reaction proceeds via acid-base neutralization, with the Dean-Stark trap facilitating water elimination to drive the equilibrium toward product formation.

Experimental Procedure

A 500 mL round-bottom flask is charged with toluene (250 mL) and pivalic acid (110 mmol, 2.2 equiv). Zinc oxide (50 mmol, 1 equiv) is added portionwise, forming a suspension. The mixture is refluxed under nitrogen for 16 hours, during which water (50 mmol) is collected in the Dean-Stark trap. Post-reflux, residual pivalic acid and water are removed via rotary evaporation (50°C, 50 mmHg) and high-vacuum drying (0.1 mmHg, 100°C), yielding zinc pivalate as a white amorphous solid (98–99% yield).

Table 1: Key Parameters for Direct Synthesis

ParameterValue
SolventToluene
TemperatureReflux (110°C)
Reaction Time16 hours
Molar Ratio (ZnO:HOPiv)1:2.2
Yield98–99%

Characterization and Stability

The product exhibits a puffy amorphous morphology and is hygroscopic, requiring storage under argon. Fourier-transform infrared (FTIR) spectroscopy confirms the absence of free pivalic acid (absence of –OH stretch at 2500–3300 cm⁻¹) and presence of carboxylate stretches at 1540 cm⁻¹ (asymmetric) and 1450 cm⁻¹ (symmetric).

Metathesis Reaction Using Zinc Chloride and Sodium Pivalate

An alternative route involves metathesis between zinc chloride (ZnCl₂) and sodium pivalate (NaOPiv), leveraging salt exchange in a polar aprotic solvent. This method, adapted from, is advantageous for laboratories lacking specialized dehydration equipment.

Reaction Equation

ZnCl2+2NaOPivZn(OPiv)2+2NaCl\text{ZnCl}_2 + 2\text{NaOPiv} \rightarrow \text{Zn(OPiv)}_2 + 2\text{NaCl}
The reaction proceeds quantitatively in tetrahydrofuran (THF) or dimethylformamide (DMF), with NaCl precipitation driving completion.

Optimized Protocol

Zinc chloride (28.2 mmol) is dissolved in dry THF (65 mL) under argon. Sodium pivalate (56.4 mmol) is added portionwise, and the mixture is stirred at 25°C for 12 hours. The precipitated NaCl is removed by filtration, and the filtrate is concentrated under reduced pressure. Residual THF is eliminated via high-vacuum drying (0.1 mmHg), yielding zinc pivalate as a fine powder (85–90% yield).

Table 2: Metathesis Reaction Conditions

ParameterValue
SolventTHF
Temperature25°C
Reaction Time12 hours
Molar Ratio (ZnCl₂:NaOPiv)1:2
Yield85–90%

Challenges and Solutions

This method requires stringent anhydrous conditions to prevent hydrolysis of ZnCl₂. Residual sodium pivalate can be detected via elemental analysis, with acceptable zinc content ranging from 22.8% to 23.5% (theoretical: 23.0%).

Solvent-Mediated Biphasic Synthesis

A patent-derived approach employs a biphasic system (aqueous/organic) to isolate zinc pivalate, minimizing purification steps. While originally developed for zinc 2-ethylhexanoate, the methodology is adaptable to pivalic acid.

Reaction Design

Zinc hydroxide, generated in situ from ZnCl₂ and NaOH, reacts with pivalic acid in a hexane-water mixture:
Zn(OH)2+2HOPivZn(OPiv)2+2H2O\text{Zn(OH)}_2 + 2\text{HOPiv} \rightarrow \text{Zn(OPiv)}_2 + 2\text{H}_2\text{O}
The organic phase isolates zinc pivalate, while aqueous NaOH remains in the water layer.

Stepwise Procedure

  • Sodium Pivalate Preparation : Pivalic acid (1.5 mol) is neutralized with NaOH (2.0 mol) in water.

  • Zinc Hydroxide Formation : ZnCl₂ (1.0 mol) is added dropwise, precipitating Zn(OH)₂.

  • Phase Transfer : Hexane (3 L) is added, and the mixture is stirred at 50–60°C until Zn(OH)₂ dissolves.

  • Separation : The organic layer is dried (Na₂SO₄) and concentrated, yielding zinc pivalate (95–98% yield).

Table 3: Biphasic Synthesis Parameters

ParameterValue
Organic Solventn-Hexane
Temperature50–60°C
Reaction Time1 hour
Molar Ratio (ZnCl₂:HOPiv:NaOH)1:1.5:2
Yield95–98%

Advantages Over Other Methods

This method avoids high-vacuum drying and is scalable for industrial production. The biphasic system simplifies purification, as zinc pivalate partitions into the organic phase, leaving NaCl and unreacted NaOH in the aqueous layer.

Comparative Analysis of Synthetic Routes

Yield and Purity

  • Direct Synthesis : Highest yield (98–99%) but requires specialized equipment (Dean-Stark trap, high vacuum).

  • Metathesis : Moderate yield (85–90%) with simpler setup but sensitive to moisture.

  • Biphasic Method : Excellent yield (95–98%) and scalability but demands precise pH control.

Industrial vs. Laboratory Suitability

  • Industrial Settings : Biphasic synthesis is preferred due to minimal purification and solvent recovery.

  • Research Laboratories : Direct synthesis ensures high purity for sensitive organometallic applications.

Characterization Techniques

Spectroscopic Analysis

  • FTIR : Carboxylate stretches at 1540 cm⁻¹ (asymmetric) and 1450 cm⁻¹ (symmetric) confirm successful coordination.

  • Elemental Analysis : Zinc content of 22.8–23.5% aligns with theoretical values (23.0%).

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, consistent with literature .

Chemical Reactions Analysis

Types of Reactions

Zinc pivalate undergoes various chemical reactions, including:

    Oxidation: Zinc pivalate can be oxidized to form zinc oxide and carbon dioxide.

    Reduction: It can be reduced to form zinc metal and pivalic acid.

    Substitution: Zinc pivalate can undergo substitution reactions where the pivalate group is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Zinc oxide and carbon dioxide.

    Reduction: Zinc metal and pivalic acid.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Zinc pivalate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a zinc source in biological systems.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Used in the production of coatings, adhesives, and as a stabilizer in plastics.

Mechanism of Action

The mechanism by which zinc pivalate exerts its effects involves the release of zinc ions, which can interact with various molecular targets. Zinc ions play a crucial role in enzyme catalysis, protein structure stabilization, and cellular signaling pathways. The pivalate group helps in the controlled release of zinc ions, enhancing the compound’s effectiveness in various applications.

Comparison with Similar Compounds

Metal Pivalates

Zinc pivalate belongs to a class of metal carboxylates derived from pivalic acid. Key comparisons include:

Compound CAS Number Applications Key Properties
Zinc pivalate 15827-10-8 Industrial lubricants, fuel additives High thermal stability; insoluble in water; used in high-temperature environments
Methyl pivalate 598-98-1 Solvent, organic synthesis Volatile ester; lower thermal stability compared to zinc salt
Pivaloyl chloride 3282-30-2 Acylating agent in pharmaceuticals Reactive derivative; hydrolyzes readily in moisture

Structural Insights :

  • The tert-butyl group in pivalates imparts steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing stability in high-temperature applications .
  • Zinc pivalate’s insolubility in water contrasts with sodium or potassium pivalates, which are more hydrophilic .

Other Zinc Carboxylates

Zinc forms carboxylates with various acids, differing in chain length and branching:

Compound Formula Acidity (pKa) Thermal Stability Applications
Zinc pivalate Zn[(CH₃)₃CCOO]₂ ~5.0 (pivalic acid) High (decomposes >160°C) Industrial lubricants
Zinc acetate Zn(CH₃COO)₂ ~4.76 Moderate (decomposes ~237°C) Textile dyeing, wood preservatives
Zinc stearate Zn(C₁₇H₃₅COO)₂ ~4.9 High (stable up to ~120°C) Cosmetics, plastics

Key Differences :

  • Acidity : Pivalic acid’s lower acidity (higher pKa) compared to acetic acid (pKa 4.76 vs. ~5.0) results from electron-donating tert-butyl groups stabilizing the conjugate base less effectively .
  • Thermal Behavior : Zinc pivalate’s branched structure enhances thermal stability over linear carboxylates like zinc stearate, making it suitable for high-temperature industrial processes .

Comparison with Organic Compounds Containing 2,2-Dimethylpropanoic Acid Moieties

Pharmaceutical Derivatives

Compound Structure Application Mechanism
MK-886 3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid Inhibits 5-lipoxygenase-activating protein (FLAP) Blocks leukotriene biosynthesis; used in asthma research
Licofelone 2-[6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl] acetic acid Dual COX/5-LO inhibitor Reduces prostaglandin E2 by targeting mPGES-1

Structural vs. Functional Insights :

  • The 2,2-dimethylpropanoic acid moiety in MK-886 and licofelone enhances lipophilicity, improving membrane permeability and target binding .
  • Zinc pivalate lacks such bioactivity but shares the steric bulk of the tert-butyl group, which in pharmaceuticals reduces metabolic degradation .

Q & A

Q. What are the optimal synthetic routes for preparing zinc 2,2-dimethylpropanoate, and how can purity be validated?

Zinc 2,2-dimethylpropanoate is typically synthesized via neutralization reactions between 2,2-dimethylpropanoic acid (pivalic acid) and zinc oxide or zinc hydroxide under controlled conditions. Key parameters include:

  • Temperature : Reactions often proceed at 60–80°C to enhance solubility and reaction kinetics .
  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) or aqueous ethanol are preferred to stabilize ionic intermediates .
  • Purification : Recrystallization from ethanol or vacuum sublimation removes unreacted precursors .

Q. Validation Methods :

  • Elemental Analysis : Confirms Zn content (theoretical ~23% for Zn(C5H9O2)2) .
  • FT-IR Spectroscopy : Carboxylate stretching vibrations near 1540–1650 cm<sup>-1</sup> confirm coordination .
  • X-ray Diffraction (XRD) : Identifies crystalline structure and phase purity .

Q. How does steric hindrance from the 2,2-dimethylpropanoate ligand influence zinc complex reactivity?

The bulky tert-butyl group in 2,2-dimethylpropanoate imposes steric constraints, which:

  • Reduce Nucleophilicity : Limits access to the zinc center, slowing ligand substitution reactions .
  • Stabilize Low-Coordination States : Favors tetrahedral or trigonal geometries over octahedral configurations .
  • Enhance Thermal Stability : Prevents decomposition by shielding the metal core .

Q. Experimental Design :

  • Compare reaction rates with less hindered analogs (e.g., zinc acetate) using kinetic studies .
  • Analyze geometry via single-crystal XRD and computational models (e.g., density functional theory, DFT) .

Advanced Research Questions

Q. How can density functional theory (DFT) address discrepancies in reported electronic properties of zinc 2,2-dimethylpropanoate?

Discrepancies in charge distribution or bandgap values often arise from approximations in exchange-correlation functionals. Methodological Solutions :

  • Hybrid Functionals : Use B3LYP or PBE0 to improve accuracy for metal-ligand charge transfer .
  • Dispersion Corrections : Include Grimme’s D3 correction to account for van der Waals interactions in nonpolar regions .
  • Basis Sets : Employ def2-TZVP for zinc and 6-31G(d,p) for organic ligands to balance accuracy and computational cost .

Case Study :
DFT studies of zinc pivalate clusters revealed that neglecting dispersion forces overestimates interligand distances by 0.2–0.3 Å .

Q. What strategies resolve contradictions in solubility data for zinc 2,2-dimethylpropanoate across studies?

Reported solubility variations often stem from:

  • Particle Size : Nanoscale crystallites exhibit higher apparent solubility than bulk crystals.
  • pH Effects : Solubility increases in acidic media due to ligand protonation .
  • Measurement Techniques : Gravimetric vs. spectroscopic methods yield differing results.

Q. Resolution Workflow :

Standardize particle size via ball milling or microfluidization.

Conduct solubility tests in buffered solutions (pH 4–7) .

Cross-validate using inductively coupled plasma mass spectrometry (ICP-MS) for zinc quantification .

Q. How do electronic and steric effects of 2,2-dimethylpropanoate compare to fluorinated analogs in zinc complexes?

Fluorinated derivatives (e.g., 4-fluorophenyl-substituted analogs) introduce distinct electronic effects:

  • Electron-Withdrawing Fluorine : Lowers pKa of the carboxylate, strengthening Zn–O bonds .
  • Enhanced Polarity : Increases solubility in polar solvents compared to non-fluorinated analogs .

Q. Comparative Analysis :

Property2,2-Dimethylpropanoate4-Fluorophenyl Analog
Zn–O Bond Length (Å)1.95–2.00 1.92–1.97
Solubility in H2O3% w/w <1% w/w
Thermal Decomposition (°C)220–250 200–230

Q. What mechanistic insights explain the catalytic inactivity of zinc 2,2-dimethylpropanoate in esterification reactions?

Despite its structural similarity to active catalysts (e.g., zinc acetate), the steric bulk of 2,2-dimethylpropanoate:

  • Blocks Substrate Access : Prevents binding of alcohols or carboxylic acids to the zinc center.
  • Reduces Lewis Acidity : Electron-donating methyl groups lower the metal’s electrophilicity .

Q. Validation Experiment :

  • Replace 2,2-dimethylpropanoate with smaller ligands (e.g., formate) and observe restored catalytic activity in esterification .

Q. How can advanced spectroscopic techniques resolve ambiguities in the coordination mode of 2,2-dimethylpropanoate ligands?

Ambiguities arise when carboxylate binds in monodentate vs. bidentate modes. Methodological Approaches :

  • X-ray Absorption Spectroscopy (XAS) : Analyze Zn K-edge to determine coordination number and bond distances .
  • Solid-State NMR : Use <sup>13</sup>C CP/MAS to distinguish free vs. bound carboxylate carbons .

Q. What environmental factors most significantly impact the stability of zinc 2,2-dimethylpropanoate in storage?

Key degradation pathways include:

  • Hydrolysis : Accelerated by humidity, leading to Zn(OH)2 and pivalic acid .
  • Oxidation : UV light promotes radical formation, degrading organic ligands .

Q. Mitigation Strategies :

  • Store under anhydrous conditions (e.g., desiccated argon atmosphere).
  • Use amber glassware to block UV radiation .

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